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molecular formula C12H9NO2 B167123 2-Nitrobiphenyl CAS No. 86-00-0

2-Nitrobiphenyl

Cat. No. B167123
M. Wt: 199.2 g/mol
InChI Key: YOJKKXRJMXIKSR-UHFFFAOYSA-N
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Patent
US09194802B2

Procedure details

Activated palladium on carbon (10% w/w, 0.25 g) was added to a solution of the nitro 2 (1.70 g, 8.53 mmol) in anhydrous methanol (100 mL). The reaction flask was purged thrice with H2 (g), pressurized to 5 bar with H2 (g), and mechanically shaken in a Parr hydrogenator for 12 hours. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure to yield the amine 3 as a yellow oil (1.44 g, quant.) that was used immediately in the next step.
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)([O-])=O>[Pd].CO>[C:5]1([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:4]([NH2:1])=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C1=CC=CC=C1
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
mechanically shaken in a Parr hydrogenator for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask was purged thrice with H2 (g)
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C=1(C(=CC=CC1)N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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